

Potential Toxicological Profile of Dodec-4-en-2one: A Technical Guide

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Compound of Interest		
Compound Name:	Dodec-4-en-2-one	
Cat. No.:	B15285535	Get Quote

Disclaimer: No direct toxicological studies on **Dodec-4-en-2-one** have been identified in publicly available literature. This document provides a predictive toxicological profile based on the known properties of structurally similar compounds, namely alpha,beta-unsaturated ketones, aliphatic ketones, and medium-chain alkenes. The information herein is intended for research and drug development professionals and should be used as a guide for potential hazard identification and future toxicological testing.

Introduction

Dodec-4-en-2-one is a C12 alpha,beta-unsaturated ketone. Its chemical structure, featuring a reactive electrophilic center, suggests potential for biological activity and associated toxicities. This guide synthesizes the expected toxicological profile of **Dodec-4-en-2-one** by applying principles of read-across toxicological assessment from related chemical classes.

Predicted Toxicological Endpoints

The toxicological profile of **Dodec-4-en-2-one** is predicted based on its structural alerts: an alpha,beta-unsaturated ketone system and a medium-chain aliphatic tail. The primary mechanism of toxicity for alpha,beta-unsaturated carbonyls is their ability to act as Michael acceptors, readily reacting with nucleophilic moieties in biological systems, most notably with sulfhydryl groups of proteins and glutathione (GSH).[1][2][3]

Table 1: Predicted Toxicological Endpoints for **Dodec-4-en-2-one**



Toxicological Endpoint	Predicted Outcome	Basis for Prediction (Structural Analogs)
Acute Oral Toxicity	Moderately toxic	Aliphatic ketones and alpha,beta-unsaturated ketones can exhibit moderate acute toxicity. The long aliphatic chain may influence absorption.
Dermal Irritation/Corrosion	Irritant	Alpha,beta-unsaturated ketones are often irritating to the skin.
Eye Irritation	Irritant	Similar to dermal irritation, direct contact is likely to cause eye irritation.
Skin Sensitization	Sensitizer	The electrophilic nature of the alpha, beta-unsaturated ketone moiety is a strong structural alert for skin sensitization via covalent binding to skin proteins.
Genotoxicity/Mutagenicity	Potential for genotoxicity	Alpha,beta-unsaturated ketones can react with DNA bases, leading to mutagenicity. The potential depends on detoxification pathways.
Cytotoxicity	Cytotoxic	Depletion of intracellular glutathione (GSH) and adduction to cellular proteins by alpha,beta-unsaturated ketones can lead to cell death. [1][2]
Neurotoxicity	Potential for neurotoxicity	Some alpha,beta-unsaturated ketones have shown neurotoxic effects, likely



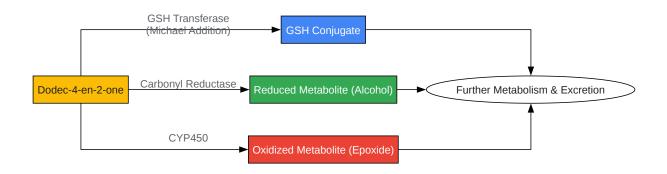
		through adduction to sulfhydryl groups on critical neuronal proteins.[3]
Hepatotoxicity	Potential for hepatotoxicity	Aliphatic ketones can potentiate the hepatotoxicity of other chemicals, and direct toxicity is possible, especially with GSH depletion.[4][5]
Nephrotoxicity	Potential for nephrotoxicity	Some aliphatic ketones have been shown to potentiate kidney injury.[4][5]

Proposed Metabolic Pathway

The metabolism of **Dodec-4-en-2-one** is expected to proceed primarily through two main pathways:

- Conjugation with Glutathione (GSH): The electrophilic β-carbon of the alpha,beta-unsaturated ketone is susceptible to Michael addition by glutathione, a key detoxification pathway.[1][2] This is often followed by further metabolism of the GSH conjugate.
- Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol by carbonyl reductases.[1][2]
- Oxidation of the Alkene: The double bond can be a site for oxidation, potentially forming epoxides.[6]





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Hypothetical metabolic pathway of **Dodec-4-en-2-one**.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the toxicological profile of **Dodec-4-en-2-one**.

In Vitro Cytotoxicity Assay (OECD 129)

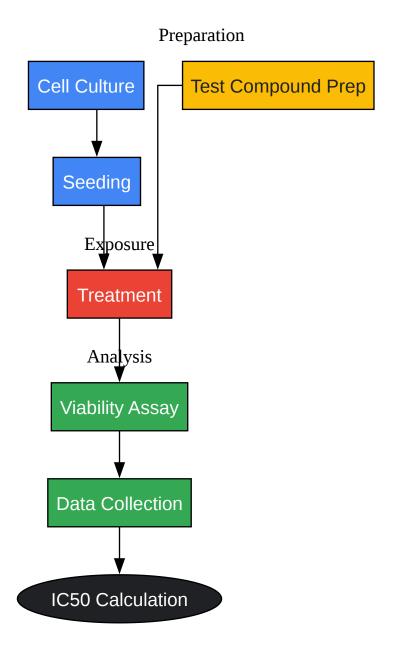
Objective: To determine the concentration of **Dodec-4-en-2-one** that causes 50% cell death (IC50) in a mammalian cell line.

Methodology:

- Cell Culture: Balb/c 3T3 cells are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[7]
- Treatment: A stock solution of **Dodec-4-en-2-one** is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to create a range of test concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 hours).[7]



- Cell Viability Assessment: After the exposure period, cell viability is assessed using a validated method such as the Neutral Red Uptake (NRU) assay or MTT assay.[7]
- Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the solvent control. The IC50 value is determined by plotting a dose-response curve.



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Workflow for an in vitro cytotoxicity assay.

In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

Objective: To assess the potential of **Dodec-4-en-2-one** to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

- Peptide Solutions: Standardized solutions of synthetic peptides containing either cysteine or lysine are prepared.
- Incubation: Dodec-4-en-2-one is incubated with each peptide solution for a defined period under controlled conditions.
- Analysis: The concentration of the unreacted peptide is measured using high-performance liquid chromatography (HPLC) with UV detection.
- Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.
- Prediction Model: The mean peptide depletion is used in a prediction model to classify the substance as having no, low, moderate, or high skin sensitization potential.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Test) (OECD 471)

Objective: To assess the mutagenic potential of **Dodec-4-en-2-one** by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

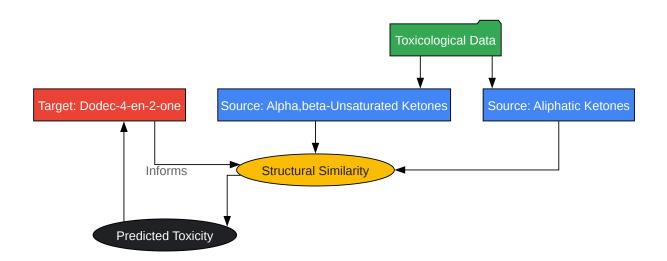
- Bacterial Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used.
- Exposure: The bacterial strains are exposed to various concentrations of **Dodec-4-en-2-one**, both with and without an exogenous metabolic activation system (S9 mix).



- Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required for their growth.
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background level.

Logical Relationships in Read-Across Assessment

The toxicological predictions for **Dodec-4-en-2-one** are based on the principle of read-across, where data from a well-studied source chemical is used to predict the properties of a structurally similar target chemical.



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Logical framework for read-across toxicological assessment.

Conclusion



While no specific toxicological data for **Dodec-4-en-2-one** is currently available, its chemical structure as an alpha,beta-unsaturated ketone strongly suggests a potential for toxicity, particularly skin sensitization, cytotoxicity, and genotoxicity. The predicted toxicological profile presented in this guide is based on established knowledge of structurally related compounds and serves as a framework for designing a comprehensive testing strategy. The experimental protocols outlined provide standardized methods for evaluating the key predicted toxicological endpoints. Further investigation through these and other relevant assays is essential to definitively characterize the toxicological profile of **Dodec-4-en-2-one**.

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